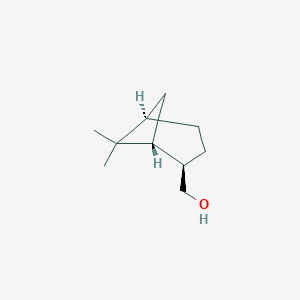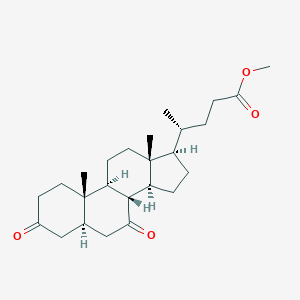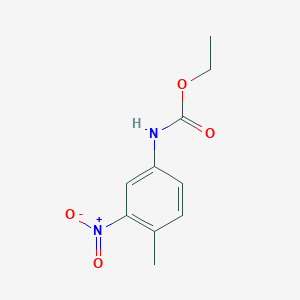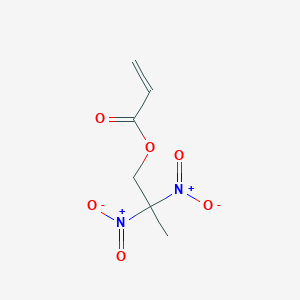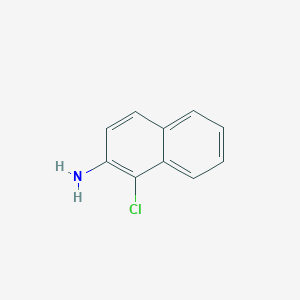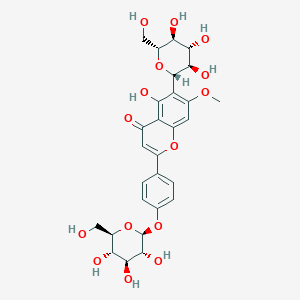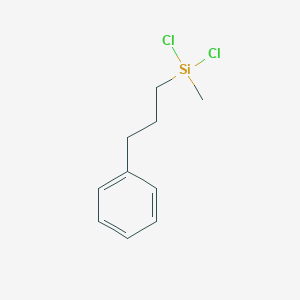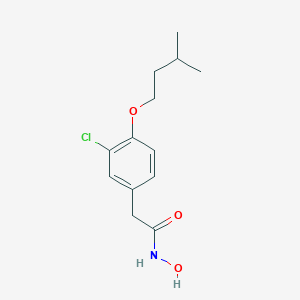
2-Furfurylidene-4,5,5-trimethylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furfurylidene-4,5,5-trimethylcyclopentanone (FFT) is a compound that belongs to the class of chalcones. It is a yellow crystalline powder that is synthesized by condensing furfural and 4,5,5-trimethylcyclopent-2-en-1-one. FFT has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Furfurylidene-4,5,5-trimethylcyclopentanone is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit antifungal activity by inhibiting the growth of various fungal strains. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Furfurylidene-4,5,5-trimethylcyclopentanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in aqueous systems. In addition, this compound can exhibit low bioavailability due to its poor solubility and stability in biological fluids.
Orientations Futures
There are several future directions for research on 2-Furfurylidene-4,5,5-trimethylcyclopentanone. One area of research could be to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, fungal infections, and inflammation. Another area of research could be to develop new synthetic methods for the synthesis of this compound and its derivatives. Additionally, the development of new functional materials based on this compound could be explored for various applications in materials science.
Méthodes De Synthèse
2-Furfurylidene-4,5,5-trimethylcyclopentanone can be synthesized by the Claisen-Schmidt condensation reaction between furfural and 4,5,5-trimethylcyclopent-2-en-1-one in the presence of a base catalyst. The reaction is carried out under mild conditions, and the yield of this compound can be improved by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
2-Furfurylidene-4,5,5-trimethylcyclopentanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound has been used as a precursor for the synthesis of various chalcone derivatives.
Propriétés
Numéro CAS |
17386-72-0 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(5E)-5-(furan-2-ylmethylidene)-2,2,3-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(12(14)13(9,2)3)8-11-5-4-6-15-11/h4-6,8-9H,7H2,1-3H3/b10-8+ |
Clé InChI |
JXKKOTNOUVDAKG-CSKARUKUSA-N |
SMILES isomérique |
CC1C/C(=C\C2=CC=CO2)/C(=O)C1(C)C |
SMILES |
CC1CC(=CC2=CC=CO2)C(=O)C1(C)C |
SMILES canonique |
CC1CC(=CC2=CC=CO2)C(=O)C1(C)C |
Synonymes |
5-Furfurylidene-2,2,3-trimethylcyclopentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



